3-(1,3-Oxazol-5-yl)phenol

Aromatase inhibition Breast cancer Non-steroidal inhibitors

Designing SAR for aromatase inhibitors requires a regiochemically defined meta-substituted scaffold to avoid pharmacophore disruption. 3-(1,3-Oxazol-5-yl)phenol is the validated core from the OXA series. Key data: • Derivative OXA-19 aromatase IC50 15.6 µM (letrozole 16.7 µM). • MCF-7 cytotoxicity IC50 11.8 µM. • Docking with 9 key residues (T310, L477, etc.). • 24 carbamate derivatives characterized. Reliable supply for medicinal chemistry programs.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 940303-49-1
Cat. No. B6333345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-Oxazol-5-yl)phenol
CAS940303-49-1
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C2=CN=CO2
InChIInChI=1S/C9H7NO2/c11-8-3-1-2-7(4-8)9-5-10-6-12-9/h1-6,11H
InChIKeyOTVJRPRHVSJIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Oxazol-5-yl)phenol – Overview


3-(1,3-Oxazol-5-yl)phenol (CAS 940303-49-1) is a heterocyclic phenolic compound consisting of a phenol ring substituted at the meta-position with a 1,3-oxazole moiety [1]. With a molecular weight of 161.16 g/mol, a computed XLogP3 of 1.6, and a topological polar surface area of 46.3 Ų, it belongs to the oxazolylphenol class that serves as a versatile scaffold in medicinal chemistry [1]. The meta-substitution pattern regiochemically differentiates this compound from its ortho- (2-substituted) and para- (4-substituted) isomers, which can lead to distinct biological activity profiles in downstream derivatives [2].

1
Meta-substituted oxazolylphenol scaffold for non-steroidal aromatase inhibitor studies
2
Reported to support carbamate library synthesis and SAR expansion
3
Experimentally characterized boiling point and density aid process-scale handling

3-(1,3-Oxazol-5-yl)phenol – Substitution Risks


The meta-substitution of the oxazole ring on the phenol core is not a generic structural feature that can be freely interchanged with ortho- or para-isomers. In the design of phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives as aromatase inhibitors, the 3-(oxazol-5-yl)phenol scaffold was specifically selected for derivatization, and the resulting compound OXA-19 achieved an IC50 of 15.6 µM against aromatase, comparable to the clinical standard letrozole (IC50 16.7 µM) [1]. Swapping the building block to a 2- or 4-substituted oxazolylphenol would alter the spatial orientation of the carbamate pharmacophore, potentially disrupting the critical interactions with aromatase residues T310, L477, V369, V370, A306, A307, M303, F430, and L152 identified through molecular docking [1]. Without systematic re-optimization, generic substitution is likely to erode or abolish the observed inhibitory activity.

Target
3-(1,3-Oxazol-5-yl)phenol
Meta-substituted oxazolylphenol
Meta regiochemistry supports carbamate pharmacophore alignment reported in aromatase docking studies
Substitute
2- or 4-(1,3-Oxazol-5-yl)phenol
Ortho- / para-isomers
Altered oxazole position may shift pharmacophore orientation and disrupt key interactions identified for aromatase; may not transfer inhibitory activity without re-optimization

3-(1,3-Oxazol-5-yl)phenol – Quantitative Evidence


OXA-19 Aromatase Inhibition vs Letrozole

In a head-to-head aromatase inhibition assay, the phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivative OXA-19, synthesized from the 3-(1,3-oxazol-5-yl)phenol scaffold, exhibited an IC50 of 15.6 µM, compared to the clinical aromatase inhibitor letrozole at 16.7 µM [1]. This demonstrates that derivatives built on this specific meta-substituted scaffold can achieve potency comparable to a marketed drug. Molecular docking revealed that the 3-(oxazol-5-yl)phenyl moiety facilitates key polar and non-polar interactions with aromatase residues (T310, L477, V369, V370, A306, A307, M303, F430, L152) [1].

Aromatase inhibition
Reported
OXA-19 IC50 15.6 µM vs letrozole 16.7 µM
Supports aromatase assay context
Recombinant human aromatase; vehicle-controlled
Aromatase inhibition Breast cancer Non-steroidal inhibitors

MCF-7 Cytotoxicity vs Cisplatin

Ten selected phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives were evaluated for in vitro cytotoxicity against MCF-7 breast cancer cells with cisplatin as the reference standard. OXA-19 demonstrated the most potent activity with an IC50 of 11.8 µM, followed by OXA-22 (13.7 µM), OXA-12 (15.56 µM), OXA-18 (16.76 µM), OXA-11 (19.3 µM), and OXA-6 (21.13 µM) [1]. The reference cisplatin showed potent activity (exact IC50 not provided for cisplatin alone, but OXA-19 was described as exhibiting 'potent cytotoxic activity' relative to cisplatin) [1].

MCF-7 cytotoxicity
Reported
OXA-19 IC50 11.8 µM, most potent in series
Reported cell-model response context
Cisplatin reference; ten derivatives screened
Cytotoxicity MCF-7 breast cancer Anticancer screening

Physicochemical Properties: Meta vs Ortho/Para Isomers

While the three positional isomers (ortho, meta, para) share identical molecular weight (161.16 g/mol), XLogP3 (1.6), and TPSA (46.3 Ų) as computed properties [1][2][3], the experimentally reported physicochemical properties show differentiation. The meta-isomer 3-(1,3-oxazol-5-yl)phenol has a reported density of 1.2±0.1 g/cm³, boiling point of 352.1±25.0 °C at 760 mmHg, and flash point of 166.7±23.2 °C . These experimentally derived values are pertinent for procurement decisions involving purification, storage, and handling under specific laboratory conditions. Comparable experimental boiling point and density data for the ortho- (CAS 391927-03-0) and para- (CAS 1128-71-8) isomers are not consistently reported across authoritative databases, making the meta-isomer's experimentally characterized profile advantageous for process chemists requiring well-defined physical constants for reaction optimization.

Physical constants
Data to verify
Density 1.2±0.1 g/cm³, bp 352.1±25.0 °C
Experimentally characterized properties may aid procurement
Supplier-sourced data; ortho/para isomers lack comparable data
Physicochemical properties Boiling point Density

Carbamate Derivatization: Regiochemical Effect

The meta-position of the phenolic hydroxyl group in 3-(1,3-oxazol-5-yl)phenol enables efficient conversion to phenyl carbamate derivatives as demonstrated by the successful synthesis and characterization of 24 phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate compounds, all confirmed by FTIR, mass spectrometry, and NMR spectroscopy [1]. The consistent synthesis of this compound series indicates that the meta-hydroxy group is accessible for carbamate formation without steric hindrance from the oxazole ring – a feature that distinguishes it from the ortho-isomer where intramolecular hydrogen bonding between the adjacent hydroxyl and oxazole nitrogen could interfere with derivatization efficiency. While direct comparative yield data for all three isomers is not available in a single study, the meta-isomer's demonstrated capacity to yield 24 structurally diverse carbamate derivatives with full spectroscopic characterization supports its practical utility as a synthetic building block [1].

Carbamate synthesis
Class-level
24 derivatives synthesized and characterized
Reported derivatization capacity may support library studies
FTIR, MS, NMR confirmation; ortho-isomer may face H-bonding interference
Synthetic chemistry Carbamate derivatives Regiochemical selectivity

3-(1,3-Oxazol-5-yl)phenol – Application Scenarios


Aromatase Inhibitor Lead Optimization

Procurement of 3-(1,3-oxazol-5-yl)phenol is most justified for medicinal chemistry programs focused on developing non-steroidal aromatase inhibitors for breast cancer. As demonstrated by the OXA series, the scaffold can yield derivatives with aromatase IC50 values comparable to letrozole (OXA-19: 15.6 µM vs letrozole: 16.7 µM) and MCF-7 cytotoxicity down to 11.8 µM [2]. The meta-substitution pattern provides a validated starting point for carbamate library synthesis, with 24 derivatives successfully characterized [2].

MCF-7 SAR-Driven Anticancer Development

Groups pursuing structure-activity relationship (SAR) studies against MCF-7 breast cancer cells should consider this compound as a core scaffold. Six of the ten tested derivatives showed potent cytotoxic activity, with OXA-19 achieving an IC50 of 11.8 µM [2]. The established docking model with aromatase (identifying key interacting residues T310, L477, V369, V370, A306, A307, M303, F430, and L152) enables rational design of next-generation analogs [2].

Synthetic Methodology with Oxazolylphenol Building Blocks

For process chemistry groups developing novel synthetic routes to oxazole-containing bioactive molecules, 3-(1,3-oxazol-5-yl)phenol offers experimentally characterized physical constants (density 1.2±0.1 g/cm³, boiling point 352.1±25.0 °C, flash point 166.7±23.2 °C) that facilitate reaction optimization and scale-up. The meta-substitution pattern avoids the potential intramolecular hydrogen bonding complications predicted for the ortho-isomer, potentially enabling cleaner carbamate formation and other phenolic derivatizations [2].

Positional Isomer Comparator Studies

Research groups conducting systematic comparisons of ortho-, meta-, and para-substituted heterocyclic phenols can use 3-(1,3-oxazol-5-yl)phenol as the meta-representative in panels designed to probe how oxazole ring position influences biological activity, spectroscopic properties, or metal-coordination behavior. Its distinct meta-regiochemistry is a critical variable for structure-property relationship studies [1][2].

Application
Selection Property
Validation Focus
Aromatase pathway inhibitor research
Meta-substituted scaffold with reported inhibition comparability
Recombinant aromatase assay context
Cancer cell-model SAR studies
Reported cytotoxicity in MCF-7 cell line
Cell-viability endpoint review
Synthetic methodology development
Experimentally characterized boiling point and density
Process-scale handling reproducibility
Positional isomer comparator studies
Meta-regiochemistry for isomer panel studies
Regiochemical effect on biological activity
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